molecular formula C24H23N3O4S B2847711 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide CAS No. 1797971-71-1

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide

Cat. No. B2847711
CAS RN: 1797971-71-1
M. Wt: 449.53
InChI Key: KCRIBRDIXQBYRS-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide, also known as BPQ8, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPQ8 belongs to the family of quinoline sulfonamide compounds and has been found to exhibit promising pharmacological properties.

Mechanism of Action

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. It inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound also inhibits the activity of vascular endothelial growth factor (VEGF), which is responsible for the growth and proliferation of blood vessels. This property makes this compound a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of inflammation. This compound also inhibits the migration and invasion of cancer cells, thereby reducing the risk of metastasis. Additionally, this compound has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. This compound has also been found to be well-tolerated and safe for use in animal models. However, there are some limitations to the use of this compound in lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the research on N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its pharmacological properties. Additionally, the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases should be explored. Finally, the safety and efficacy of this compound in human clinical trials should be investigated.
Conclusion:
In conclusion, this compound is a novel compound that exhibits promising pharmacological properties. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties and can be used in the treatment of neurodegenerative diseases. This compound has several advantages for lab experiments, but there are also limitations to its use. Future research on this compound should focus on the development of novel formulations, investigation of the mechanism of action, and safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide involves a multi-step process that includes the condensation of benzofuran-2-carbonyl chloride with piperidine, followed by the reaction with quinoline-8-sulfonamide. The final product is obtained through purification and isolation using chromatographic techniques.

Scientific Research Applications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-24(21-15-19-5-1-2-8-20(19)31-21)27-13-10-17(11-14-27)16-26-32(29,30)22-9-3-6-18-7-4-12-25-23(18)22/h1-9,12,15,17,26H,10-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRIBRDIXQBYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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